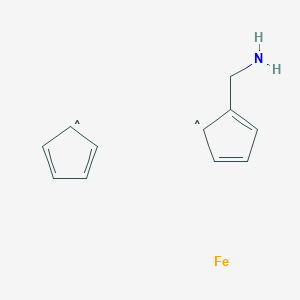
PTH (1-31) (HUMAN)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PTH (1-31) (HUMAN) is a peptide fragment derived from the larger parathyroid hormone (PTH) molecule. It corresponds to the first 31 amino acids of the full-length PTH sequence. Unlike the well-known PTH (1-34), which plays a crucial role in calcium homeostasis, PTH (1-31) has distinct properties and effects.
Synthesis Analysis
PTH (1-31) is synthesized within the parathyroid glands. Initially, the entire PTH precursor (pre-pro-PTH) is produced. Post-translational processing involves cleavage of the signal peptide and subsequent removal of the N-terminal portion, resulting in the active PTH (1-31) fragment.
Molecular Structure Analysis
The molecular structure of PTH (1-31) consists of 31 amino acids. It retains the N-terminal region critical for receptor binding and downstream signaling. The C-terminal portion, absent in PTH (1-31), contains the calcium-regulating domain.
Chemical Reactions Analysis
PTH (1-31) interacts with specific receptors on target cells, primarily in bone and kidney tissues. Upon binding, it activates intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) production. This leads to increased renal phosphate excretion and calcium mobilization from bone.
Physical And Chemical Properties Analysis
- Solubility : PTH (1-31) is water-soluble.
- Stability : It remains stable under physiological conditions.
- Half-Life : PTH (1-31) has a shorter half-life compared to PTH (1-34).
Safety And Hazards
- Safety : PTH (1-31) has been studied in animal models and healthy humans. It appears safe, but long-term effects require further investigation.
- Hazards : No significant hazards are associated with PTH (1-31).
Direcciones Futuras
- Clinical Applications : Explore therapeutic potential beyond osteoporosis, such as bone healing and tissue repair.
- Receptor-Specific Agonists : Develop selective agonists targeting PTH receptors for improved efficacy and safety.
- Combination Therapies : Investigate synergistic effects when combined with other bone-modifying agents.
Propiedades
Número CAS |
157938-23-3 |
|---|---|
Nombre del producto |
PTH (1-31) (HUMAN) |
Fórmula molecular |
C162H269N49O47S2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



